

An In-depth Technical Guide to 2-Aminothiazole-5-sulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminothiazole-5-sulfonamide

Cat. No.: B1358159

[Get Quote](#)

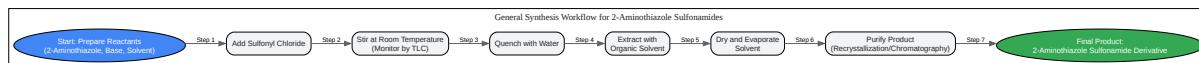
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activities of **2-aminothiazole-5-sulfonamide**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2-Aminothiazole-5-sulfonamide is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.^[1] This structure is foundational to its chemical reactivity and biological activity. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts aromatic character and specific reactivity to the molecule.^[1] The compound exists as a crystalline solid under standard conditions, a state stabilized by intermolecular hydrogen bonding from the amino and sulfonamide groups.^[1]

The key quantitative data for **2-aminothiazole-5-sulfonamide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₃ H ₅ N ₃ O ₂ S ₂	[1] [2] [3]
Molecular Weight	179.2 g/mol	[1] [2] [3]
IUPAC Name	2-amino-1,3-thiazole-5-sulfonamide	[1] [2]
CAS Number	63735-95-5	[1] [2]
Canonical SMILES	C1=C(SC(=N1)N)S(=O)(=O)N	[1]
InChI Key	VGYHEIFRKUZTD-UHFFFAOYSA-N	[1]
Exact Mass	178.98231876 Da	[2]
Boiling Point	471.5 ± 37.0 °C at 760 mmHg	[1]
XLogP3-AA	-0.5	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Molecular Ion Peak (m/z)	179 ([M+H] ⁺)	[1]


Synthesis and Experimental Protocols

The synthesis of **2-aminothiazole-5-sulfonamide** and its derivatives often involves multi-step chemical reactions. A common approach is the N-sulfonylation of a 2-aminothiazole precursor. [\[4\]](#)[\[5\]](#)

This protocol outlines a general method for the synthesis of N-substituted 2-aminothiazole sulfonamides, adapted from published procedures.[\[4\]](#)[\[5\]](#)

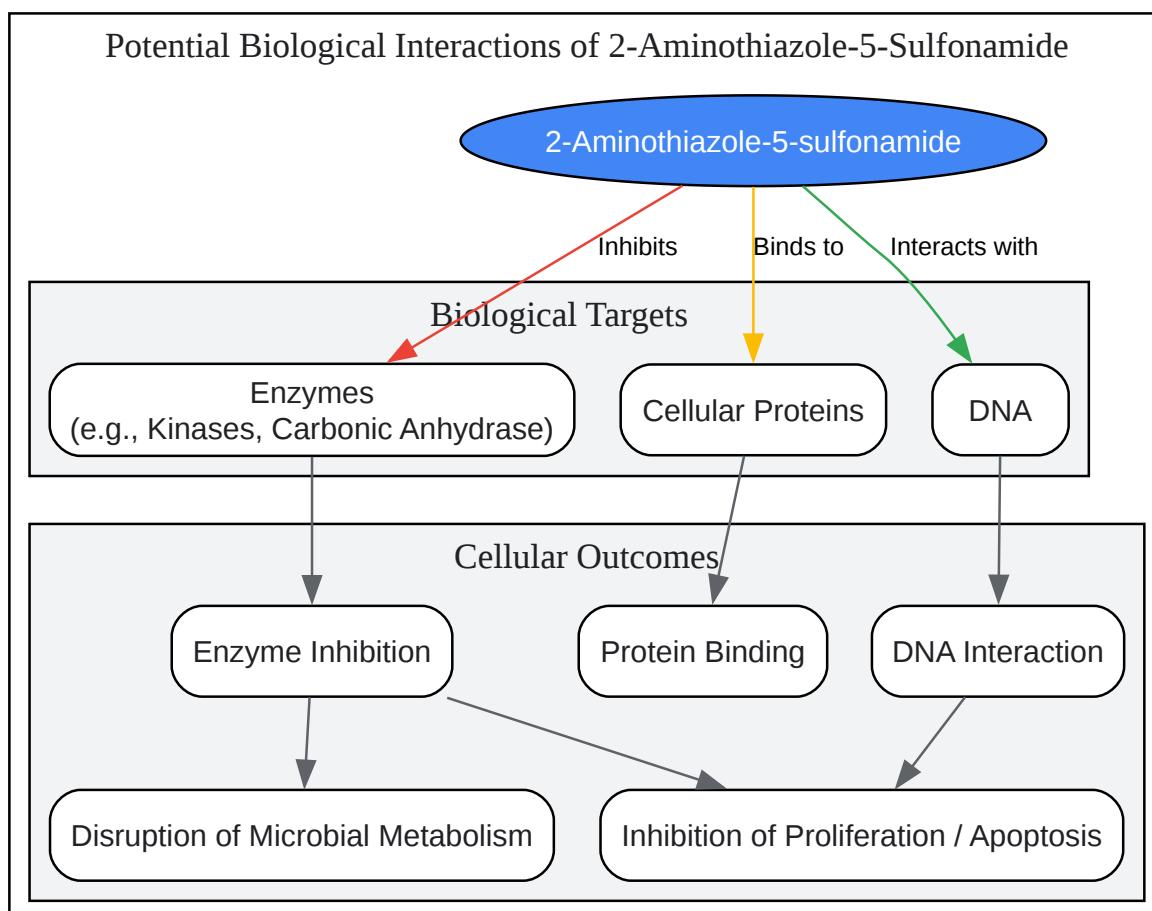
- **Reactant Preparation:** In a suitable reaction vessel, dissolve 2-aminothiazole (2.0 mmol) and sodium carbonate (3.0 mmol) in dichloromethane (10 mL).

- **Addition of Sulfonyl Chloride:** To the stirred mixture, add the desired sulfonyl chloride (2.0 mmol).
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, add distilled water (20 mL) to the reaction mixture.
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 30 mL).
- **Drying and Evaporation:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure.
- **Purification:** Purify the crude product by recrystallization or column chromatography to yield the final 2-aminothiazole sulfonamide derivative.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-aminothiazole sulfonamide derivatives.

Biological Activities and Potential Mechanisms of Action


Derivatives of 2-aminothiazole are recognized for a wide spectrum of biological activities, making them a "privileged scaffold" in drug discovery.^{[4][5]} The core structure is present in several approved drugs.^[5] **2-Aminothiazole-5-sulfonamide** and its analogs have demonstrated potential as:

- **Antimicrobial Agents:** Many derivatives exhibit antibacterial and antifungal properties.^[1] Sulfonamides, in general, are known to act as competitive inhibitors in microbial metabolic

pathways.[4]

- Anticancer Agents: Certain compounds in this class show anti-proliferative effects against various human cancer cell lines, including leukemia.[1][6] Their mechanisms may involve interactions with DNA or inhibition of key enzymes in cell signaling.[1]
- Enzyme Inhibitors: The scaffold is a key component in inhibitors for enzymes like kinases and carbonic anhydrase, which are crucial targets in various therapeutic areas.[1]
- Antioxidants: Some derivatives have shown potent antioxidant effects by scavenging free radicals, which is beneficial in preventing oxidative stress-related disorders.[4][6]

The biological interactions are primarily driven by the functional groups of the molecule. The amino and sulfonamide groups can form hydrogen bonds with protein targets, while the thiazole ring can engage in π -stacking interactions.[1]

[Click to download full resolution via product page](#)

Caption: Potential mechanisms of action for **2-aminothiazole-5-sulfonamide** derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy 2-Aminothiazole-5-sulfonamide | 63735-95-5 [smolecule.com]
- 2. 2-Aminothiazole-5-sulfonamide | C3H5N3O2S2 | CID 21957433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole-5-sulfonamide CAS#: 63735-95-5 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excl.de [excli.de]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Aminothiazole-5-sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1358159#2-aminothiazole-5-sulfonamide-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1358159#2-aminothiazole-5-sulfonamide-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com